Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
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Overview
Description
Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[321]octane-3-carboxylate;hydrochloride is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can yield alcohols.
Scientific Research Applications
Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure can provide rigidity and specificity in binding interactions. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl (1R,2S,4S)-2-[(benzyloxy)carbonyl]amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Tert-butyl (1R,5S)-6-[(2Z)-3-(dimethylamino)-2-propenoyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(13)5-8;/h8-10H,4-7,13H2,1-3H3;1H/t8-,9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQRQTADSPXCDO-OAINAWNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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